molecular formula C7H7F3N2O2 B8602837 1,3-Dimethyl-6-(trifluoromethyl)uracil

1,3-Dimethyl-6-(trifluoromethyl)uracil

Cat. No. B8602837
M. Wt: 208.14 g/mol
InChI Key: NPJVLHHOGCGSIG-UHFFFAOYSA-N
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Patent
US06380387B1

Procedure details

To a suspension of 3-methyl-6-(trifluoromethyl)uracil (20.6 mmol, 4.0 g) and powdered potassium carbonate (41.2 mmol, 5.7 g) in DME (30 mL) was added methyl iodide (82.4 mmol, 5.13 mL). Then, the reaction mixture was refluxed for 4 h at which time the TLC analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was cooled to room temperature and was diluted with water (50 mL). Then, the DME was removed under reduced pressure to afford a white suspension. The solids were collected by filtration and washed with water. After air drying, 3.55 g (83% yield) of 1,3-dimethyl-6-(trifluoromethyl)uracil was obtained as a white solid: mp 85-87° C. EI-HRMS m/e calcd for C7H7F3N2O2 (M+) 208.0459, found 208.0460.
Name
3-methyl-6-(trifluoromethyl)uracil
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[NH:4][C:3]1=[O:13].[C:14](=O)([O-])[O-].[K+].[K+].CI>COCCOC.O>[CH3:14][N:4]1[C:5]([C:9]([F:10])([F:12])[F:11])=[CH:6][C:7](=[O:8])[N:2]([CH3:1])[C:3]1=[O:13] |f:1.2.3|

Inputs

Step One
Name
3-methyl-6-(trifluoromethyl)uracil
Quantity
4 g
Type
reactant
Smiles
CN1C(NC(=CC1=O)C(F)(F)F)=O
Name
Quantity
5.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
5.13 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was refluxed for 4 h at which time the TLC analysis of the reaction mixture
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Then, the DME was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a white suspension
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After air drying

Outcomes

Product
Name
Type
product
Smiles
CN1C(=O)N(C(=O)C=C1C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.